molecular formula C8H8FNO2 B2857637 1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one CAS No. 1823364-48-2

1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one

Cat. No.: B2857637
CAS No.: 1823364-48-2
M. Wt: 169.155
InChI Key: IACGMWGFBRHCRI-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H8FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and methoxy groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of selective fluorination reagents such as Selectfluor® to introduce the fluorine atom at the desired position on the pyridine ring . The methoxy group can be introduced via nucleophilic substitution reactions using methanol as the nucleophile. The final step involves the addition of the ethanone group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 1-(4-Fluoro-2-methoxypyridin-3-yl)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability.

Comparison with Similar Compounds

1-(4-Fluoro-2-methoxypyridin-3-yl)ethan-1-one can be compared with other fluorinated pyridine derivatives such as:

These compounds share similar structural features but differ in the position of the fluorine and methoxy groups, which can significantly impact their chemical properties and applications. The unique combination of substituents in this compound makes it particularly valuable for specific research and industrial purposes.

Properties

IUPAC Name

1-(4-fluoro-2-methoxypyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5(11)7-6(9)3-4-10-8(7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACGMWGFBRHCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823364-48-2
Record name 1-(4-fluoro-2-methoxypyridin-3-yl)ethan-1-one
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